Res 701-1

描述

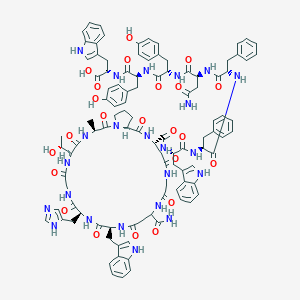

This cyclic peptide (hereafter referred to as the "target compound") is a complex macrocyclic structure featuring multiple aromatic residues, including three L-tryptophan (Trp) moieties, two L-phenylalanine (Phe), and two L-tyrosine (Tyr) residues. The cyclic (9-1) linkage suggests a head-to-tail cyclization, which enhances conformational stability and resistance to enzymatic degradation compared to linear peptides . Such peptides are often associated with bioactive properties, including antimicrobial, antitumor, or receptor-modulating activities, as observed in structurally related compounds like tyrocidines and cytoguardins . The presence of Trp residues may facilitate interactions with hydrophobic pockets in proteins or membranes, while asparagine (Asn) and aspartyl (Asp) residues could contribute to solubility and metal ion coordination .

属性

CAS 编号 |

151308-34-8 |

|---|---|

分子式 |

C103H115N23O23 |

分子量 |

2043.2 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,26S,29S)-19-carbamoyl-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-5-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,21,24,28-nonaoxo-1,4,7,10,13,16,20,23,27-nonazabicyclo[27.3.0]dotriacontane-26-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C103H115N23O23/c1-54-102(147)126-35-15-26-83(126)100(145)123-81(46-85(131)110-51-87(133)114-72(90(105)135)45-86(132)115-77(40-60-47-107-69-23-12-9-20-66(60)69)96(141)121-79(43-63-50-106-53-112-63)91(136)111-52-88(134)125-89(55(2)127)101(146)113-54)99(144)120-78(41-61-48-108-70-24-13-10-21-67(61)70)97(142)118-73(36-56-16-5-3-6-17-56)92(137)116-74(37-57-18-7-4-8-19-57)94(139)122-80(44-84(104)130)98(143)119-75(38-58-27-31-64(128)32-28-58)93(138)117-76(39-59-29-33-65(129)34-30-59)95(140)124-82(103(148)149)42-62-49-109-71-25-14-11-22-68(62)71/h3-14,16-25,27-34,47-50,53-55,72-83,89,107-109,127-129H,15,26,35-46,51-52H2,1-2H3,(H2,104,130)(H2,105,135)(H,106,112)(H,110,131)(H,111,136)(H,113,146)(H,114,133)(H,115,132)(H,116,137)(H,117,138)(H,118,142)(H,119,143)(H,120,144)(H,121,141)(H,122,139)(H,123,145)(H,124,140)(H,125,134)(H,148,149)/t54-,55+,72?,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 |

InChI 键 |

GKJHBAGJUMHZCI-WOMVBXCFSA-N |

手性 SMILES |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)NCC(=O)NC(CC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC3=CN=CN3)CC4=CNC5=CC=CC=C54)C(=O)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |

规范 SMILES |

CC1C(=O)N2CCCC2C(=O)NC(CC(=O)NCC(=O)NC(CC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C(C)O)CC3=CN=CN3)CC4=CNC5=CC=CC=C54)C(=O)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

产品来源 |

United States |

生物活性

L-Tryptophan is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and as a precursor to several important biomolecules. The compound , L-Tryptophan, glycyl-L-asparaginyl-L-tryptophyl-L-histidylglycyl-L-threonyl-L-alanyl-L-prolyl-L-alpha-aspartyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-, cyclic (9-1)-peptide , is a complex cyclic peptide that incorporates L-Tryptophan along with several other amino acids. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Structure and Synthesis

The cyclic structure of this peptide enhances its stability and biological activity compared to linear peptides. Recent studies have demonstrated that the incorporation of tryptophan in cyclic peptides can significantly improve their interaction with biological membranes and increase their potency against various pathogens . The synthesis of such cyclic peptides often involves techniques like macrocyclization through intramolecular reactions, which can be optimized for yield and efficiency .

Antimicrobial Properties

Research has shown that tryptophan-containing cyclic peptides exhibit significant antimicrobial activity. For instance, specific cyclic decapeptides derived from tryptophan have demonstrated low minimum inhibitory concentrations (MICs) against bacterial strains such as Pseudomonas syringae and Escherichia coli, with MIC values ranging from 0.8 to 12.5 μM . These peptides maintain low cytotoxicity levels, making them potential candidates for therapeutic applications in treating bacterial infections.

Src Kinase Inhibition

Another notable biological activity of cyclic peptides containing tryptophan is their ability to inhibit Src kinase activity. In studies assessing various cyclic octapeptides, those incorporating tryptophan showed enhanced inhibitory effects on Src kinase compared to other peptide configurations. The highest potency was observed with a specific cyclic peptide combination that included both tryptophan and arginine, highlighting the importance of these residues in mediating biological activity .

The mechanisms through which L-Tryptophan and its cyclic derivatives exert their biological effects are multifaceted:

- Membrane Interaction : Tryptophan residues are known to localize within lipid bilayers, influencing membrane organization and permeability. This property is particularly relevant in the context of antimicrobial peptides, where tryptophan's hydrophobic nature aids in disrupting bacterial membranes .

- Signal Transduction : Cyclic peptides can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, such as kinases. The structural conformation provided by cyclization enables more effective binding to target proteins .

Case Studies

科学研究应用

Pharmaceutical Applications

Cyclic peptides, particularly those incorporating tryptophan, have gained attention for their enhanced stability and bioactivity compared to linear peptides. They exhibit several pharmaceutical properties:

- Cell Penetration : Cyclic peptides demonstrate superior cell permeability, making them effective drug delivery systems. For instance, modifications involving tryptophan can enhance binding affinities to target proteins, which is crucial for therapeutic efficacy .

- Cancer Therapy : Tryptophan-containing cyclic peptides have been utilized in designing peptide-drug conjugates (PDCs). These conjugates can selectively target cancer cells, thereby improving treatment specificity and reducing side effects. Research has shown that tryptophan-modified peptides exhibit strong antiproliferative activity against cancer cell lines overexpressing integrin receptors .

- Antibody-Drug Conjugates : The incorporation of maleimide functionalities into tryptophan residues allows for the development of antibody-drug conjugates. These conjugates leverage the unique reactivity of tryptophan to facilitate targeted drug delivery .

Bioconjugation Techniques

The unique indole side chain of tryptophan serves as an ideal site for bioconjugation due to its chemical reactivity:

- Late-stage Modifications : Recent advancements in late-stage peptide modifications have enabled the diversification of native peptides through reactions at the indole ring of tryptophan. Techniques such as C–H activation and sulfenylation allow for the introduction of various functional groups, enhancing the therapeutic potential of cyclic peptides .

- Clickable Chemistry : Tryptophan’s side chain can be modified to include clickable moieties, facilitating the attachment of other biomolecules or drugs. This approach has been demonstrated to improve the bioactivity and physicochemical properties of peptides .

Nutraceutical and Dietary Applications

L-Tryptophan is recognized not only for its biochemical roles but also for its applications in dietary supplements:

- Mood Regulation : As a precursor to serotonin, L-Tryptophan supplementation has been studied for its potential benefits in mood regulation and treatment of depression .

- Sleep Aid : Due to its role in serotonin production, L-Tryptophan is often included in sleep aids and dietary supplements aimed at improving sleep quality.

Research Innovations

Recent research has explored innovative methods for synthesizing cyclic peptides containing tryptophan:

- Rhodium-Catalyzed Reactions : Novel catalytic methods using rhodium have been developed to facilitate the cyclization of peptides at the C(7) position of tryptophan, resulting in high yields of cyclic structures with improved biological activities .

- Photochemistry : Advances in photochemical techniques have opened new avenues for modifying tryptophan residues under mild conditions, enhancing their application scope in drug development .

Case Studies

Several case studies illustrate the practical applications of L-Tryptophan and its derivatives:

相似化合物的比较

Structural and Functional Comparison

The table below highlights key structural and functional differences between the target compound and related peptides or tryptophan derivatives:

Key Differences and Mechanisms

- Stability and Bioavailability : The cyclic structure of the target compound likely confers superior metabolic stability compared to linear peptides like L-Pyroglutamyl-L-Asparaginyl-L-tryptophan . However, its larger size may limit oral bioavailability, contrasting with smaller molecules like 5-MTP, which can passively diffuse into cells .

- Aromatic Residues : The high Trp/Phe/Tyr content distinguishes it from simpler Trp metabolites (e.g., 5-MTP) and aligns it with antimicrobial peptides like tyrocidine A, where Trp enhances membrane penetration .

- Metal Interactions: Similar to colibactin, the target peptide’s Asp and Asn residues may coordinate metal ions (e.g., copper), though unlike colibactin, Trp in this peptide could suppress—rather than enhance—genotoxicity by sequestering copper .

- Enzyme Modulation : While 5-MTP directly inhibits COX-2 transcription, the target peptide may act through receptor binding or protease inhibition, akin to cytoguardins that regulate cancer cell migration .

Contradictions and Unresolved Questions

- Antimicrobial vs. Antitumor Activity : Tyrocidines are antimicrobial, whereas fungal peptides like paraherquamide A exhibit antitumor effects. The target compound’s activity remains speculative without direct evidence .

- Copper Interactions : Free Trp inhibits colibactin by disrupting copper availability, but the target peptide’s Trp residues might instead facilitate copper binding, altering its functional role .

Antitumor Potential

Cyclic peptides with Trp residues, such as cytoguardins, suppress cancer metastasis by inhibiting COX-2 and cell migration pathways.

Antimicrobial Activity

Tyrocidine A’s mechanism involves membrane disruption via Trp-mediated hydrophobic interactions. The target peptide’s Phe and Tyr residues could enhance similar activity, but its larger size may reduce efficacy against gram-negative bacteria .

Anti-inflammatory Effects

However, cyclization could prolong its half-life in inflammatory microenvironments .

常见问题

Basic: What are the optimal synthetic strategies for preparing cyclic (9-1)-peptide compounds?

Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing complex cyclic peptides. Key steps include:

- Resin selection : Use a polystyrene-based resin with acid-labile linkers (e.g., Wang resin) to anchor the first amino acid .

- Protection schemes : Employ orthogonal protecting groups (e.g., Fmoc for α-amino groups, tert-butyl for side chains) to minimize side reactions during stepwise elongation .

- Cyclization : Post-cleavage, perform head-to-tail cyclization in dilute solution (0.1–1 mM) using coupling agents like HATU or PyBOP to reduce intermolecular reactions. Microwave-assisted cyclization (50°C, 30 min) can enhance efficiency .

- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the cyclic product .

Basic: Which analytical techniques are critical for structural validation of cyclic peptides?

Structural confirmation requires a multi-technique approach:

- Mass spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for the cyclic peptide) .

- NMR spectroscopy : 2D experiments (COSY, TOCSY, NOESY) to resolve overlapping signals and confirm cyclization via observed nuclear Overhauser effects (NOEs) between terminal residues .

- Circular dichroism (CD) : Analyze secondary structure in aqueous and membrane-mimetic environments (e.g., 50% TFE) to assess conformational stability .

Advanced: How can researchers investigate the enzyme inhibitory activity of cyclic peptides?

Design inhibition assays with the following considerations:

- Target selection : Prioritize metalloproteases or serine proteases, as cyclic peptides often disrupt catalytic domains via chelation or competitive binding .

- Assay conditions : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9) in pH 7.4 buffer with 5 mM CaCl₂. Measure fluorescence (Ex/Em: 320/405 nm) over 30 min .

- Data normalization : Include positive controls (e.g., EDTA for metalloproteases) and calculate IC₅₀ values using non-linear regression (GraphPad Prism) .

Advanced: How should discrepancies in bioactivity data between in vitro and cell-based assays be addressed?

Contradictions often arise due to:

- Peptide stability : Test degradation in cell culture media (e.g., RPMI + 10% FBS) via LC-MS at 0, 6, and 24 hr. Add protease inhibitors (e.g., 1 mM PMSF) if rapid degradation occurs .

- Membrane permeability : Use a parallel artificial membrane permeability assay (PAMPA) with a lipid composition mimicking the target cell membrane. Low permeability (<1 × 10⁻⁶ cm/s) may necessitate backbone modifications (e.g., D-amino acids) .

- Off-target effects : Perform RNA-seq or phosphoproteomics on treated cells to identify unintended pathways .

Advanced: What computational approaches predict cyclic peptide-target interactions?

Advanced modeling strategies include:

- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER or GROMACS) in explicit solvent to assess binding stability. Cluster trajectories to identify dominant conformations .

- QSAR modeling : Use descriptors like logP, polar surface area, and residue charge to correlate structural features with activity (e.g., IC₅₀) .

- Docking studies : Employ AutoDock Vina to screen against protease active sites (PDB: 1CVL for MMP-3). Validate poses with free-energy perturbation (FEP) calculations .

Advanced: How can cyclization site variations impact peptide function?

Systematic comparison methods:

- Positional scanning : Synthesize analogs with cyclization between residues 8-12, 9-1, and 10-2. Test protease resistance (e.g., chymotrypsin digestion at 37°C for 1 hr) and bioactivity .

- Thermodynamic profiling : Measure ΔG of unfolding via differential scanning calorimetry (DSC) to identify the most stable cyclization motif .

Advanced: What strategies optimize peptide solubility for in vivo studies?

Address solubility challenges via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。